![molecular formula C24H25N3O4S2 B2463356 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 877655-72-6](/img/structure/B2463356.png)
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide
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Description
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O4S2 and its molecular weight is 483.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to targetfibroblast growth factor receptors (FGFRs) . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis.
Mode of Action
It is known that fgfr inhibitors work by blocking the activity of fgfrs, thereby inhibiting the signaling pathways that lead to cell growth and proliferation .
Biochemical Pathways
Fgfr inhibitors generally affect pathways involved in cell growth and proliferation, such as theRAS/MAPK pathway , the PI3K/AKT pathway , and the PLCγ pathway .
Result of Action
Fgfr inhibitors typically result in the inhibition of cell growth and proliferation, potentially leading to the death of cancer cells .
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings.
Structural Overview
The molecular formula of the compound is C19H19N5O4S, with a molecular weight of approximately 477.57 g/mol. The structure includes a thieno[3,2-d]pyrimidine core and various functional groups that enhance its biological activity.
Anticancer Properties
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures often exhibit anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. This inhibition disrupts DNA replication and cellular division.
- Case Studies : In vitro studies have shown that similar thieno derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For example, a derivative with a similar scaffold demonstrated IC50 values in the low micromolar range against these cell lines .
Antimicrobial Activity
The compound's thioether functionality may contribute to its antimicrobial properties:
- In Vitro Testing : Preliminary studies have shown that related compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The disk diffusion method has been employed to assess this activity .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
Structural Feature | Biological Effect |
---|---|
Thieno[3,2-d]pyrimidine core | Anticancer activity |
Dimethoxyphenyl group | Enhanced solubility and bioavailability |
Acetamide moiety | Potential for increased binding affinity to biological targets |
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step reactions that require careful optimization:
- Initial Synthesis : The starting materials include 3-(3,4-dimethoxyphenyl) derivatives and thieno[3,2-d]pyrimidine precursors.
- Derivatization : Further modifications can lead to analogs with enhanced biological properties through substitution at various positions on the aromatic rings .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-14-5-6-15(2)18(11-14)25-21(28)13-33-24-26-17-9-10-32-22(17)23(29)27(24)16-7-8-19(30-3)20(12-16)31-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGDYYGFPRHCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.